6-(Bromomethyl)-2,2-difluorospiro[2.5]octane
Description
Properties
IUPAC Name |
6-(bromomethyl)-2,2-difluorospiro[2.5]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrF2/c10-5-7-1-3-8(4-2-7)6-9(8,11)12/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEKJEMTTXZKCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CBr)CC2(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2247105-60-6 | |
| Record name | 6-(bromomethyl)-1,1-difluorospiro[2.5]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 6-(Bromomethyl)-2,2-difluorospiro[2.5]octane typically involves the reaction of a suitable precursor with bromine and fluorine-containing reagents. One common method involves the bromination of a spirocyclic precursor followed by fluorination under controlled conditions . The reaction conditions often require the use of solvents like dioxane and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Chemical Reactions Analysis
6-(Bromomethyl)-2,2-difluorospiro[2.5]octane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Addition Reactions: The presence of fluorine atoms allows for addition reactions with electrophiles.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas for reduction, and various oxidizing agents for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(Bromomethyl)-2,2-difluorospiro[2.5]octane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)-2,2-difluorospiro[2.5]octane involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function . The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Bromomethyl Derivatives
Key Observations :
- Fluorine Substitution : The presence of difluoro groups (e.g., 2,2-difluoro vs. 6,6-difluoro) significantly alters electronic properties. Fluorine atoms increase electronegativity and metabolic stability, making the 2,2-difluoro variant more suitable for bioactive molecule design .
- Spiro Ring Size : Compounds like 6,6-difluorospiro[3.3]heptane (from ) exhibit smaller ring systems, leading to higher ring strain but faster reaction kinetics in cyclopropanation or alkylation reactions .
Non-Spiro Bromomethyl Analogs
Key Observations :
- Spiro vs. Bicyclic Systems : Spiro compounds (e.g., this compound) offer greater conformational restriction compared to bicyclic analogs, which is advantageous in designing enzyme inhibitors .
- Halogen Effects : Bromine in bromomethyl groups serves as a versatile leaving group, while fluorine enhances thermal and oxidative stability. The combination in spiro systems balances reactivity and stability .
Pricing and Availability
Biological Activity
6-(Bromomethyl)-2,2-difluorospiro[2.5]octane is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic uses, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 2247105-60-6
- Molecular Formula : CHBrF
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Current research suggests that it may exhibit inhibitory effects on certain enzymes or receptors involved in disease pathways.
Target Enzymes and Pathways
- ADAM17 Inhibition : Preliminary studies indicate that compounds similar to this compound may inhibit the activity of ADAM17, an enzyme involved in the cleavage of membrane proteins and regulation of inflammatory responses.
- Voltage-Gated Sodium Channels : There is potential for this compound to interact with voltage-gated sodium channels, particularly Nav1.8, which are implicated in pain signaling pathways. Inhibition of these channels could lead to analgesic effects .
Biological Activities
Research into the biological activities of this compound has suggested several potential pharmacological effects:
- Antimicrobial Activity : Some derivatives have shown promise in exhibiting antimicrobial properties against various pathogens.
- Anticancer Potential : There is ongoing investigation into the cytotoxic effects of this compound on cancer cell lines, with initial findings indicating a possible role in inhibiting tumor growth.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound and its analogs:
- Study on Antimicrobial Properties
- Objective : To assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Findings : The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against tested strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 50 |
- Cytotoxicity Assay on Cancer Cell Lines
- Objective : To evaluate the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7).
- Findings : The compound exhibited IC50 values of approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating moderate cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
- In Vivo Studies
- Objective : To investigate the analgesic effects in animal models.
- Findings : Preliminary results indicated a reduction in pain response in models treated with the compound compared to controls.
Future Directions
Further research is necessary to fully elucidate the biological mechanisms underlying the effects of this compound. Future studies should focus on:
- Detailed structure-activity relationship (SAR) analyses to optimize its pharmacological profile.
- In vivo efficacy studies to confirm therapeutic potential in relevant disease models.
- Exploration of potential side effects and toxicity profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
